Bamocaftor - 2204245-48-5

Bamocaftor

Catalog Number: EVT-260918
CAS Number: 2204245-48-5
Molecular Formula: C28H32F3N5O4S
Molecular Weight: 591.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bamocaftor (VX-659) is under investigation in clinical trial NCT03224351 (A Study Evaluating the Safety and Efficacy of VX-659 Combination Therapy in Subjects With Cystic Fibrosis).
Source and Classification

Bamocaftor is part of a class of drugs known as CFTR modulators, which include potentiators and correctors. These drugs are crucial in managing cystic fibrosis by targeting the underlying genetic defect in the CFTR protein. Bamocaftor was developed by Vertex Pharmaceuticals and has undergone extensive clinical trials to evaluate its efficacy and safety in combination with other CFTR modulators, such as tezacaftor and ivacaftor .

Synthesis Analysis

The synthesis of bamocaftor involves several steps that utilize organic chemistry techniques to construct its complex molecular framework. The synthetic pathway typically begins with commercially available starting materials that undergo various transformations, including:

  1. Formation of key intermediates: This may involve reactions such as alkylation or acylation to create specific functional groups necessary for further modifications.
  2. Macrocyclization: The synthesis often includes cyclization reactions that form a macrocyclic structure, which is essential for its biological activity.
  3. Purification: Techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product from by-products and unreacted materials.

The technical details of these methods are critical for ensuring high yield and purity of bamocaftor, which are essential for its therapeutic application .

Molecular Structure Analysis

Bamocaftor possesses a complex molecular structure characterized by its macrocyclic nature. The chemical formula is C22_{22}H28_{28}ClF3_{3}N2_{2}O, indicating the presence of multiple functional groups that contribute to its pharmacological properties. Key structural features include:

  • Macrocyclic ring: This structural element is crucial for its interaction with the CFTR protein.
  • Chlorine and fluorine substituents: These halogen atoms enhance lipophilicity and may influence binding affinity.

The three-dimensional conformation plays a significant role in its mechanism of action, allowing it to effectively stabilize the CFTR protein .

Chemical Reactions Analysis

Bamocaftor undergoes various chemical reactions during its interactions with biological systems. Notably:

  1. Binding Interactions: Bamocaftor binds to specific sites on the CFTR protein, stabilizing its structure and facilitating proper folding.
  2. Pharmacokinetics: The compound is metabolized in the liver primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
  3. In vitro Assays: Studies using Ussing chambers have demonstrated that bamocaftor can potentiate potassium secretion in human bronchial epithelial cells expressing F508del CFTR, indicating its functional efficacy .
Mechanism of Action

Bamocaftor's mechanism of action primarily involves enhancing the trafficking and stability of the F508del mutant CFTR protein at the cell surface. It achieves this by:

  • Stabilizing folding: By binding to specific domains within the CFTR protein, bamocaftor helps maintain proper conformation during biosynthesis.
  • Facilitating assembly: It assists in the assembly of different domains within CFTR, particularly at interfaces critical for channel function.
Physical and Chemical Properties Analysis

Bamocaftor exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but shows limited solubility in water, which influences its formulation for therapeutic use.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range that indicates solid-state stability.

These properties are critical for drug formulation and delivery strategies in clinical settings .

Applications

Bamocaftor is primarily used in clinical settings for treating cystic fibrosis, particularly in patients with specific mutations like F508del. Its applications include:

  • Combination Therapy: When used alongside other modulators like tezacaftor and ivacaftor, bamocaftor has shown significant improvements in lung function metrics (e.g., percentage predicted forced expiratory volume in one second) during clinical trials.
  • Research Tool: In laboratory settings, bamocaftor serves as a valuable tool for studying CFTR function and developing new therapeutic strategies for cystic fibrosis.
Chemical Identity and Pharmacological Classification of Bamocaftor

Structural Characterization

Bamocaftor (developmental code VX-659) is a structurally complex small molecule designed for targeted cystic fibrosis therapy. Its chemical identity is defined by the following parameters:

Molecular Formula: C₂₈H₃₂F₃N₅O₄SMolecular Weight: 591.64 g/molSMILES Notation:

  • Canonical: CC1CN(C(C1)(C)C)c1nc(ccc1C(=O)NS(=O)(=O)c1ccccc1)n1ccc(n1)OCCC1(CC1)C(F)(F)F
  • Isomeric (highlighting stereochemistry): C[C@@H]1CN(C(C1)(C)C)c1nc(ccc1C(=O)NS(=O)(=O)c1ccccc1)n1ccc(n1)OCCC1(CC1)C(F)(F)F [8] [10]IUPAC Nomenclature:(S)-N-(phenylsulfonyl)-6-(3-(2-(1-(trifluoromethyl)cyclopropyl)ethoxy)-1H-pyrazol-1-yl)-2-(2,2,4-trimethylpyrrolidin-1-yl)nicotinamide [6] [10]

Table 1: Structural Identifiers of Bamocaftor

Identifier TypeValue
CAS Registry No.2204245-48-5 (free base)
Molecular FormulaC₂₈H₃₂F₃N₅O₄S
Exact Mass591.2127 Da
XLogP7.56 (indicating high lipophilicity)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds11
Topological Polar Surface Area114.28 Ų

The structure integrates a chiral pyrrolidine core, a trifluoromethylcyclopropyl moiety, and a sulfonamide-linked nicotinamide scaffold. The (S)-configuration at the pyrrolidine ring is critical for target engagement [6] [8] [10].

Pharmacological Class: Small-Molecule CFTR Corrector

Bamocaftor belongs to the pharmacological class of cystic fibrosis transmembrane conductance regulator (CFTR) correctors. Specifically, it is a next-generation corrector designed to rescue the cellular processing and trafficking defects associated with the F508del-CFTR mutation [8] [10].

Key Mechanistic Attributes:

  • Target Specificity: Bamocaftor binds to distinct sites on misfolded CFTR proteins, stabilizing nucleotide-binding domain 1 (NBD1) and membrane-spanning domain 1 (MSD1) interfaces. This corrects the endoplasmic reticulum retention of F508del-CFTR, enabling its translocation to the plasma membrane [7].
  • Functional Synergy: Unlike first-generation correctors (e.g., lumacaftor), Bamocaftor operates via complementary mechanisms. When combined with Type I correctors (e.g., tezacaftor) and potentiators (e.g., ivacaftor), it demonstrates additive efficacy in restoring chloride channel function [8] [10].
  • Mutation Coverage: Primarily effective for patients homozygous for F508del or heterozygous with minimal function mutations unresponsive to tezacaftor/ivacaftor alone [6] [10].

Table 2: Pharmacological Classification of CFTR Modulators

Modulator TypeMolecular TargetRepresentative Agents
Corrector (Type II)CFTR folding/trafficking defectsBamocaftor (VX-659)
Corrector (Type I)MSD1-NBD1 interface stabilizationTezacaftor, Lumacaftor
PotentiatorCFTR channel gating enhancementIvacaftor

Structure-Activity Relationship (SAR) in CFTR Modulation

The efficacy of Bamocaftor as a CFTR corrector is governed by specific structural motifs, as revealed through SAR studies:

Critical Structural Domains:

  • Trifluoromethylcyclopropyl Ethoxy Group:
  • The -O-CH₂-CH₂-CF₃ moiety enhances membrane permeability and binding affinity to hydrophobic pockets in misfolded CFTR.
  • Removal reduces correction efficacy by >80% [6] [10].
  • Sulfonamide Linker:
  • The -N(H)-S(=O)₂- group between nicotinamide and phenyl rings facilitates hydrogen bonding with Arg1070 and Asp1068 residues.
  • Methylation of the linker nitrogen abolishes corrector activity [6] [10].
  • Chiral Pyrrolidine Core:
  • The (S)-enantiomer exhibits 10-fold higher efficacy than the (R)-form in F508del-CFTR rescue assays.
  • Steric bulk at C4 (gem-dimethyl groups) prevents metabolic oxidation while maintaining conformational rigidity [8] [10].
  • Pyrazole-Nicotinamide System:
  • The 6-(pyrazol-1-yl)nicotinamide scaffold positions hydrophobic substituents for optimal interaction with MSD1.
  • Substitution at pyrazole C3 with hydrophobic groups (e.g., ethyl) enhances potency [10].

Table 3: Impact of Structural Modifications on Correction Efficacy

Structural ElementModificationEffect on F508del-CFTR Correction
Pyrrolidine stereochemistry(S) → (R) enantiomer↓↓ 90% loss in activity
Trifluoromethylcyclopropyl groupReplacement with cyclohexyl↓↓ 85% loss in activity
Sulfonamide N-HMethylationComplete loss of activity
Pyrazole C3 substituentH → Ethyl↑ 2.5-fold increase in efficacy

The SAR profile confirms that Bamocaftor’s design optimizes both pharmacodynamic efficacy and metabolic stability, enabling synergistic action within triple-therapy regimens [6] [8] [10].

Properties

CAS Number

2204245-48-5

Product Name

Bamocaftor

IUPAC Name

N-(benzenesulfonyl)-6-[3-[2-[1-(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide

Molecular Formula

C28H32F3N5O4S

Molecular Weight

591.6 g/mol

InChI

InChI=1S/C28H32F3N5O4S/c1-19-17-26(2,3)35(18-19)24-21(25(37)34-41(38,39)20-7-5-4-6-8-20)9-10-22(32-24)36-15-11-23(33-36)40-16-14-27(12-13-27)28(29,30)31/h4-11,15,19H,12-14,16-18H2,1-3H3,(H,34,37)/t19-/m0/s1

InChI Key

IGEOJNMYRZUKIK-IBGZPJMESA-N

SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C

Solubility

Soluble in DMSO

Synonyms

Bamocaftor

Canonical SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C

Isomeric SMILES

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.